(4-Amino-6-methylpyridin-3-yl)boronic acid
Description
Broad Significance of Organoboron Reagents in Chemical Synthesis
Organoboron reagents, a class of organic compounds containing a carbon-boron bond, have become fundamental tools in modern chemical synthesis. nih.govrsc.org Their importance stems from a unique combination of stability, low toxicity, and versatile reactivity. nih.govnih.gov Unlike many other organometallic compounds, organoboron reagents are generally stable to air and moisture, simplifying their handling and storage. nih.govborates.today This stability, coupled with their high selectivity, makes them highly valuable in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. borates.todayresearchgate.net
The primary application of organoboron reagents, particularly boronic acids and their esters, lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govborates.today In these reactions, the organoboron compound acts as the nucleophilic partner, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency. nih.gov This capability has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. researchgate.net Beyond cross-coupling, organoboron compounds participate in a wide array of other chemical transformations, including hydroboration, oxidation, and amination reactions, further highlighting their versatility as synthetic intermediates. rsc.orgscholaris.ca
Historical Context and Evolution of Cross-Coupling Methodologies Utilizing Boronic Acids
The development of cross-coupling reactions represents a landmark achievement in organic chemistry. While early examples of metal-catalyzed C-C bond formation existed, it was the work in the latter half of the 20th century that established the field. rsc.org The 1970s saw a convergence of research that led to the development of several powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille reactions. rsc.org These methodologies offered significant advantages over previous methods, providing higher yields and broader substrate scope. rsc.orggoogle.com
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, specifically utilizes organoboron reagents. nih.gov This reaction's success is attributed to the mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. borates.todaymdpi.com The significance of this and related palladium-catalyzed cross-coupling reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nih.gov
Over the years, the Suzuki-Miyaura coupling has undergone continuous evolution. Innovations in ligand design and the development of more active palladium catalysts have expanded the scope of the reaction to include less reactive coupling partners, such as aryl chlorides. rsc.orgbldpharm.com Furthermore, the range of organoboron reagents has expanded beyond boronic acids to include organotrifluoroborates and boronic esters, which can offer advantages in terms of stability and reactivity in certain applications. rsc.org
Specific Role of Pyridinylboronic Acids as Versatile Building Blocks for Advanced Chemical Entities
Pyridinylboronic acids are a specialized class of organoboron reagents that contain a pyridine (B92270) ring. The pyridine moiety is a ubiquitous structural feature in a vast number of biologically active compounds, including many pharmaceuticals. borates.today Consequently, the ability to efficiently introduce a pyridine ring into a target molecule is of paramount importance in medicinal chemistry and drug discovery. researchgate.netrsc.org
Pyridinylboronic acids serve as key building blocks for this purpose, primarily through Suzuki-Miyaura cross-coupling reactions. borates.todayresearchgate.net They allow for the direct and selective formation of a carbon-carbon bond between the pyridine ring and another aromatic or heteroaromatic system. This strategy is widely employed in the synthesis of complex heterocyclic frameworks that form the core of many modern drugs. borates.todaynih.gov The position of the boronic acid group on the pyridine ring, as well as the presence of other substituents, can be varied to access a wide range of structural diversity.
The synthesis of pyridinylboronic acids themselves has been an area of active research, with several methods being developed, including halogen-metal exchange followed by borylation, and transition metal-catalyzed C-H borylation. mdpi.com The stability of pyridinylboronic acids can vary depending on the position of the boronic acid group, with 3- and 4-pyridinylboronic acids generally showing good stability. mdpi.com
Overview of Research Trajectories Pertaining to (4-Amino-6-methylpyridin-3-yl)boronic acid
While extensive research has been published on pyridinylboronic acids as a class, detailed studies focusing specifically on this compound are not as prevalent in the public domain. However, based on its structure and the general applications of related compounds, its primary research trajectory is as a specialized building block in organic synthesis.
The presence of an amino and a methyl group on the pyridine ring, in addition to the boronic acid functionality, makes this compound a highly functionalized and valuable intermediate. These substituents can influence the electronic properties of the pyridine ring and provide additional points for chemical modification. For instance, the amino group can act as a directing group in further electrophilic substitution reactions or be functionalized to introduce other desired moieties.
Given the importance of aminopyridine structures in medicinal chemistry, it is highly probable that this compound is utilized in the synthesis of novel drug candidates. nih.govnih.gov The compound's structure is suggestive of its use in constructing inhibitors of various enzymes, where the substituted pyridine ring can interact with the protein's active site. A patent for the preparation of 3-amino-4-methylpyridine, an intermediate for the anti-AIDS drug nevirapine, utilizes a related 4-methylpyridine-3-boronic acid as a starting material, highlighting the relevance of this class of compounds in pharmaceutical synthesis. google.com The commercial availability of this compound from various chemical suppliers further indicates its utility as a readily accessible starting material for research and development in the pharmaceutical and materials science industries. echemi.combldpharm.com
Direct Borylation Strategies on Pyridine Scaffolds
Direct borylation methods offer an efficient route to pyridinylboronic acids by functionalizing the pyridine ring directly. These strategies are advantageous as they often utilize readily available starting materials and allow for regioselective introduction of the boronic acid group.
Halogen-Metal Exchange Followed by Borylation
The halogen-metal exchange reaction is a cornerstone and the most fundamental method for preparing pyridinylboronic acids. umich.edu This reaction involves the treatment of a halopyridine with an organometallic reagent, typically an organolithium compound like n-butyllithium or t-butyllithium, to generate a pyridinyllithium species. ethz.chwikipedia.org This highly reactive intermediate is then trapped with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired pyridinylboronic acid. umich.edu The process is a kinetically controlled equilibrium, where the more stable organolithium species is favored. stackexchange.com
The general sequence can be summarized as follows:
Halogen-Metal Exchange: Py-X + R-Li → Py-Li + R-X (where Py = pyridinyl, X = Br, I)
Borylation: Py-Li + B(OR')₃ → Py-B(OR')₃Li
Hydrolysis: Py-B(OR')₃Li + H₃O⁺ → Py-B(OH)₂
This method remains one of the least expensive and most reliable for large-scale synthesis. umich.edu
The success of the halogen-metal exchange strategy is highly dependent on the nature of the halogen and the substitution pattern on the pyridine ring.
Halogen Reactivity: The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org Bromo- and iodopyridines are the most commonly used precursors due to their high reactivity. Chloropyridines are generally less reactive, while fluoropyridines are typically unreactive towards organolithium reagents in this context. wikipedia.orgstackexchange.com
Positional Isomers: The stability of the resulting pyridinyllithium intermediate plays a crucial role. For instance, the synthesis of 2-pyridinylboronic acid has been historically challenging due to the instability of the corresponding 2-lithiopyridine intermediate, which can lead to decomposition. thieme-connect.com In contrast, 3- and 4-pyridinyllithium species are generally more stable, making the synthesis of the corresponding boronic acids more straightforward.
Substituent Effects: The presence of other functional groups on the pyridine ring can influence the reaction. Electron-withdrawing groups can increase the acidity of ring protons, potentially leading to competitive deprotonation instead of halogen-metal exchange. Conversely, some functional groups can chelate the lithium reagent, directing the metalation or influencing the stability of the intermediate. wikipedia.org Substrates bearing acidic protons (e.g., -OH, -NH₂) require protection or the use of excess organolithium reagent to first deprotonate the acidic group before the halogen-metal exchange can occur. nih.gov
Table 1: Halogen-Metal Exchange for Pyridinylboronic Acid Synthesis: Substrate Scope
| Halopyridine Precursor | Typical Reagents | Outcome & Limitations | Reference |
|---|---|---|---|
| 3-Bromopyridine | n-BuLi, then B(OiPr)₃ | Good yield of 3-pyridinylboronic acid. | umich.edu |
| 2-Bromopyridine | n-BuLi, then B(OR)₃ | Product is often unstable and prone to decomposition (protodeborylation). | thieme-connect.com |
| 3-Iodopyridine | n-BuLi or i-PrMgCl/LiCl | Rapid exchange, suitable for substrates with sensitive functional groups. | ethz.ch |
| Dihalopyridines | LDA/B(OiPr)₃ | Can lead to low yields due to competing pathways. Directed ortho-metallation is often more efficient. | thieme-connect.com |
Careful optimization of reaction conditions is critical to maximize the yield and purity of the desired pyridinylboronic acid while minimizing side reactions.
Temperature: Low temperatures, typically -70 °C to -100 °C, are crucial for most lithium-halogen exchange reactions. thieme-connect.com This is necessary to prevent side reactions such as the rearrangement of the organolithium intermediate to a more stable isomer or nucleophilic attack by the organolithium reagent on another molecule of the halopyridine. thieme-connect.comnih.gov For example, 3-lithio-1-(phenylsulfonyl)indole is known to rearrange to the more stable 2-lithio species at temperatures above -100 °C. thieme-connect.com
Organometallic Reagents: While n-butyllithium is widely used, other reagents can offer advantages. tert-Butyllithium is more reactive and can be effective for less reactive halides, though it may also lead to more side products. ethz.ch The use of magnesium-based reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in combination with LiCl (Turbo-Grignard), can perform the exchange under milder conditions and may tolerate a broader range of functional groups. ethz.chnih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for substrates with acidic protons under non-cryogenic conditions. nih.gov
Solvents: The choice of solvent influences the reactivity of the organolithium reagent and the stability of the intermediates. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.
Borylating Agents: Triisopropyl borate is often preferred over trimethyl borate, as the resulting boronic ester is bulkier and less prone to undergo further reactions.
Directed ortho-Metallation (DoM) and Subsequent Borylation
Directed ortho-metallation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the pyridine ring. organic-chemistry.org The DMG, which contains a heteroatom (typically N or O), coordinates to an organolithium base (e.g., LDA, n-BuLi). wikipedia.org This coordination increases the kinetic acidity of the protons at the ortho position, facilitating their removal by the base to form a thermodynamically stable lithiated intermediate. organic-chemistry.org This intermediate is then quenched with a boron electrophile to install the boronic acid group specifically at the position ortho to the DMG. acs.org
The choice of the directing group is the most critical factor in a DoM reaction, as it dictates the position of borylation. A wide range of DMGs have been successfully employed on pyridine scaffolds. The directing ability of these groups varies, with stronger Lewis basic groups generally being more effective.
Strong Directing Groups: Amide (-CONR₂), carbamate (-OCONR₂), and sulfonyl (-SO₂NR₂) groups are among the most powerful DMGs. organic-chemistry.org For example, picolinamides are excellent substrates for DoM, leading to regioselective borylation at the position ortho to the amide.
Moderate Directing Groups: Methoxy (-OMe), chloro (-Cl), fluoro (-F), and tertiary amine (-NR₂) groups also effectively direct metalation, though they may require stronger bases or more forcing conditions. organic-chemistry.orgacs.org
Regiochemical Control: The position of the DMG on the pyridine ring determines the outcome. A DMG at the 2-position will direct borylation to the 3-position. A DMG at the 3-position can direct borylation to either the 2- or 4-position, with the outcome often influenced by steric and electronic factors. A DMG at the 4-position directs borylation to the 3-position. This high degree of regioselectivity is a key advantage of the DoM strategy over classical electrophilic aromatic substitution. wikipedia.orgsnnu.edu.cn
Table 2: Common Directing Groups for DoM Borylation of Pyridines
| Directing Group (DMG) | Position on Pyridine | Position of Borylation | Typical Base | Reference |
|---|---|---|---|---|
| -CON(iPr)₂ (Carboxamide) | 2- or 3-position | 3- or 4-position, respectively | LDA or s-BuLi | acs.org |
| -OCONEt₂ (Carbamate) | 3-position | 4-position | s-BuLi/TMEDA | acs.org |
| -Cl | 2-position | 3-position | LDA | acs.org |
| -F | 2-position | 3-position | LDA | acs.org |
| -OMe | 4-position | 3-position | n-BuLi | snnu.edu.cn |
Research has focused on improving the efficiency, scope, and convenience of DoM-based borylations.
Milder Conditions: While traditional DoM reactions require cryogenic temperatures, newer methods aim for more practical conditions. The use of mixed-base systems or carefully chosen DMGs can sometimes allow for reactions to be run at higher temperatures.
In Situ Trapping: An efficient one-pot metalation-boronation-oxidation sequence has been developed using an LDA-B(OiPr)₃ in situ procedure. This technique avoids the self-condensation of the initial ortho-lithiated species, which can be a problematic side reaction. acs.org
These advancements have broadened the applicability of the DoM strategy, making it a highly reliable and regioselective tool for the synthesis of complex and functionally diverse pyridinylboronic acids. acs.org
Transition Metal-Catalyzed Borylation (Miyaura Borylation)
Synthesis of this compound and Key Precursors
The synthesis of the specific target molecule, this compound, often involves a multi-step sequence starting from readily available pyridine derivatives. The strategic introduction of the amino and boronic acid functionalities, along with the use of protecting groups, is crucial for a successful synthesis.
Preparation via Functionalized Pyridine Intermediates (e.g., from 3-bromo-4-picoline, (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid)
A common strategy for synthesizing this compound involves the use of pre-functionalized pyridine intermediates. 3-Bromo-4-picoline (also known as 3-bromo-4-methylpyridine) is a key precursor. innospk.com This compound serves as a valuable building block due to the reactivity of the bromine substituent, which allows for its participation in coupling reactions like the Miyaura borylation to introduce the boronic acid group. innospk.com The synthesis of 3-bromo-4-picoline itself can be achieved through the bromination of 4-picoline. google.comchemicalbook.com
Another crucial intermediate is (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid . bldpharm.com This compound already possesses the required methyl and boronic acid groups, with the amino group protected by a tert-Butoxycarbonyl (Boc) group. The synthesis of this intermediate would likely involve the borylation of a Boc-protected 4-amino-3-halo-6-methylpyridine derivative. The final step to obtain the target molecule would then be the deprotection of the Boc group.
Strategies for Amino Group Protection and Deprotection During Synthetic Sequences
The presence of a reactive amino group necessitates the use of protecting groups during the synthesis of this compound to prevent unwanted side reactions. libretexts.org
Protection: The tert-Butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. fishersci.co.ukyoutube.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukyoutube.com This protection is robust enough to withstand a variety of reaction conditions, including those often used for borylation reactions.
Deprotection: The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently cleaves the carbamate to reveal the free amine. fishersci.co.ukmasterorganicchemistry.com This deprotection step is usually the final step in the synthesis of this compound from its Boc-protected precursor.
The strategic use of protection and deprotection allows for the selective functionalization of the pyridine ring, enabling the synthesis of complex molecules with high precision. cabidigitallibrary.org
Properties
IUPAC Name |
(4-amino-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVSNIWPAPLUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694436 | |
| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-54-6 | |
| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 4 Amino 6 Methylpyridin 3 Yl Boronic Acid and Derivatives
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Paradigm
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by reacting organoboron compounds with organic halides or triflates. libretexts.org This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org For substituted pyridylboronic acids like (4-Amino-6-methylpyridin-3-yl)boronic acid, this reaction provides a direct pathway to a diverse range of functionalized pyridine (B92270) derivatives.
The core application of this compound in Suzuki-Miyaura reactions is its coupling with various aryl and heteroaryl halides. This transformation allows for the direct attachment of the 4-amino-6-methylpyridin-3-yl moiety to other aromatic systems. The general catalytic cycle involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of various functional groups. In reactions involving aminopyridine boronic acids, successful couplings have been demonstrated with a wide array of aryl and heteroaryl halides, including chlorides, bromides, and iodides. acs.orgacs.org The presence of the amino group on the pyridine ring is generally well-tolerated, often without the need for a protecting group, which enhances the efficiency of the synthetic route. organic-chemistry.orgacs.org
However, nitrogen-containing heterocycles can sometimes inhibit catalyst activity. organic-chemistry.org Despite this, studies on related systems show that even electron-rich and sterically hindered substrates can be coupled effectively with the appropriate choice of catalyst and conditions. acs.org The reaction is compatible with functional groups such as ethers, esters, and even other amines on the coupling partner. acs.org
Table 1: Illustrative Substrate Scope for Suzuki-Miyaura Coupling of Analagous Pyridylboronic Acids This table presents examples of couplings with related pyridylboronic acids to illustrate the expected substrate scope for this compound.
| Pyridylboronic Acid Partner | Halide Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 2,3'-Bipyridine | >95 | organic-chemistry.org |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(dppf)Cl₂ / K₂CO₃ | 2-Amino-5-(2-methoxypyridin-5-yl)pyrazine | 85 | acs.org |
| 3-Aminopyridine-4-boronic acid pinacol (B44631) ester | 2-Chloro-5-trifluoromethylpyridine | Pd₂(dba)₃ / SPhos | 3-Amino-2'-(trifluoromethyl)-4,5'-bipyridine | 94 | acs.org |
| 3-Furan boronic acid | 3-Amino-2-chloropyridine | Pd(OAc)₂ / Ligand 1 | 3-Amino-2-(furan-3-yl)pyridine | 84 | acs.org |
The success of Suzuki-Miyaura couplings, especially with challenging heteroaromatic substrates, is highly dependent on the catalytic system. The choice of palladium source and, crucially, the phosphine (B1218219) ligand, can dramatically influence reaction efficiency, yield, and functional group tolerance. organic-chemistry.org For coupling nitrogen-containing heterocycles like aminopyridines, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and prevent catalyst inhibition. organic-chemistry.orgacs.org
Ligands such as SPhos, XPhos, and various dialkylbiphenylphosphines have proven effective in promoting the coupling of heteroaryl boronic acids with heteroaryl chlorides, which are typically less reactive than bromides or iodides. libretexts.orgacs.org These advanced catalyst systems have expanded the utility of the Suzuki-Miyaura reaction to a broader range of commercially available starting materials.
Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Palladium Source | Ligand | Base | Solvent | Typical Substrates | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Heteroaryl chlorides, bromides | acs.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Heteroaryl bromides | acs.org |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME | Aryl/heteroaryl bromides | organic-chemistry.org |
| NiCl₂(PCy₃)₂ | (none) | K₃PO₄ | 2-Me-THF | Aryl halides, phenol (B47542) derivatives | acs.orgnih.gov |
Transmetalation, the transfer of the organic group from boron to the palladium center, is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. chembites.orgrsc.org The mechanism of this step is complex and has been the subject of extensive investigation. Two primary pathways are generally considered: the "boronate" pathway and the "oxo-palladium" pathway.
In the boronate pathway , the base (typically a hydroxide (B78521) or alkoxide) first coordinates to the boronic acid, forming a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated boron species then reacts with the palladium-halide complex (LₙPd(Ar)X) to transfer the organic group. chembites.org
In the oxo-palladium pathway , the base first reacts with the palladium-halide complex to form a palladium-hydroxo complex (LₙPd(Ar)OH). This species is more reactive towards the neutral boronic acid. chembites.orgacs.org Recent studies by Hartwig and others provide strong evidence that for many common phosphine ligands and aqueous conditions, the transmetalation proceeds preferentially through the palladium-hydroxo intermediate reacting with the boronic acid, rather than the boronate reacting with the palladium-halide complex. chembites.orgacs.org
In recent years, significant efforts have been made to develop more environmentally benign Suzuki-Miyaura coupling protocols. A key advancement is the use of water as a reaction solvent, often in combination with a water-soluble surfactant to create micelles that can solubilize the organic reagents. rsc.org Such aqueous systems reduce reliance on volatile organic compounds (VOCs) and can lead to highly efficient reactions under mild conditions. rsc.org
Furthermore, research into "greener" solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol has demonstrated their efficacy in nickel-catalyzed Suzuki-Miyaura couplings, offering less toxic alternatives to traditional solvents like dioxane or toluene. acs.orgnih.gov While palladium remains the dominant catalyst, the use of more earth-abundant and less expensive metals like nickel is a promising area of green chemistry research. acs.org Some protocols have even achieved ligand-free couplings in unconventional green media, such as an aqueous extract of banana, further simplifying the reaction and improving its environmental profile. rsc.org
Beyond C-C bond formation, boronic acids like this compound are potential substrates for other important cross-coupling reactions, most notably the formation of carbon-heteroatom bonds. The Chan-Lam coupling (also referred to as the Chan-Evans-Lam or CEL coupling) is a copper-mediated reaction that forms C-N, C-O, or C-S bonds from boronic acids and N-H, O-H, or S-H containing compounds, respectively. thieme-connect.comorganic-chemistry.org
This reaction represents a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it often proceeds under very mild conditions, frequently at room temperature and open to the air, using a stoichiometric or catalytic amount of a simple copper salt like copper(II) acetate. marmacs.orgrsc.org For a substrate like this compound, this reaction could theoretically be used to couple the pyridine ring to a wide variety of amines, amides, imidazoles, and other nitrogen nucleophiles, further expanding its synthetic utility. thieme-connect.comresearchgate.net
Formation of Carbon-Carbon Bonds with Aryl and Heteroaryl Halides
Derivatization of the Boronic Acid Moiety
The boronic acid group is central to the utility of the molecule, primarily through its participation in cross-coupling reactions. However, free boronic acids can be unstable, prone to dehydration, and challenging to purify due to their high polarity. researchgate.net To circumvent these issues, the boronic acid is often converted into more stable and manageable ester derivatives.
Boronate esters serve as protected forms of boronic acids, enhancing their stability and handling properties. Pinacol and N-methyliminodiacetic acid (MIDA) esters are two of the most widely employed derivatives in modern organic synthesis.
Pinacol Esters: this compound can be converted to its corresponding pinacol ester, 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylpyridine. This is typically achieved through condensation with pinacol, often with removal of water. wikipedia.org An alternative and highly relevant synthetic strategy involves the Miyaura borylation of a pre-functionalized pyridine ring. For instance, a general method for preparing acetamidopyridine boronic acid pinacol esters starts from a halogenated aminopyridine. google.com The amino group is first protected by acylation with acetic anhydride (B1165640). google.com The resulting halo-acetamidopyridine is then subjected to a palladium-catalyzed reaction with bis(pinacolato)diboron (B136004) to yield the desired pinacol ester. google.com This two-step process highlights a method for selective transformation of the amino group prior to the introduction of the boronate ester. google.com
Pinacol boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling compared to free boronic acids. researchgate.net However, their formation is reversible, and they can be susceptible to hydrolysis, which may lead to yield losses during purification or in subsequent reactions. researchgate.net
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a robust alternative to other boronic acid surrogates. nih.gov These derivatives are typically free-flowing, crystalline solids that are exceptionally stable on the benchtop, even when exposed to air and moisture. rsc.orgbldpharm.com A key advantage of MIDA boronates is their universal compatibility with silica (B1680970) gel chromatography, which greatly simplifies purification. nih.govnih.gov
The MIDA ligand effectively protects the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com This stability allows for complex chemical transformations to be performed on other parts of the molecule without disturbing the boronate group. nih.gov The boronic acid can be readily regenerated from its MIDA ester under mild aqueous basic conditions, such as with sodium bicarbonate, for subsequent use in reactions like Suzuki-Miyaura coupling. nih.govsigmaaldrich.com The synthesis of MIDA boronates can be achieved through dehydrative condensation of the boronic acid with MIDA, a process that can be simplified by using MIDA anhydride. nih.gov The unique properties of MIDA boronates make them ideal for iterative cross-coupling strategies, analogous to solid-phase peptide synthesis. bldpharm.com
| Boronate Ester Type | Key Features | Typical Synthesis Method | Deprotection Conditions | Primary Application |
|---|---|---|---|---|
| Pinacol Ester | Good stability, widely used in cross-coupling. researchgate.net Susceptible to hydrolysis. researchgate.net | Condensation with pinacol or Pd-catalyzed borylation of aryl halide. wikipedia.orggoogle.com | Not typically removed; used directly in coupling. Can be hydrolyzed to boronic acid. | Suzuki-Miyaura cross-coupling reactions. researchgate.net |
| MIDA Boronate | Exceptionally stable to air, moisture, and chromatography. nih.govrsc.org Unreactive in anhydrous coupling conditions. sigmaaldrich.com | Dehydrative condensation of boronic acid with MIDA or MIDA anhydride. nih.gov | Mild aqueous base (e.g., NaHCO₃, NaOH). nih.gov | Protecting group for boronic acids, enabling multi-step synthesis and iterative cross-coupling. nih.govbldpharm.com |
Boronic acids can undergo a reversible dehydration reaction where three molecules cyclize to form a six-membered ring known as a boroxine (B1236090). wikipedia.orgnih.gov Boroxines are cyclic anhydrides of their corresponding boronic acids. clockss.org The equilibrium between the boronic acid and the boroxine is dependent on the concentration of water; the boroxine can be hydrolyzed back to the boronic acid by adding water. clockss.orgresearchgate.net
The formation of boroxines is generally an entropically driven process, as it releases three molecules of water. nih.govresearchgate.net Studies on substituted phenylboronic acids have shown that electron-donating groups on the aromatic ring tend to favor the formation of the corresponding boroxine. clockss.orgresearchgate.net Given that this compound possesses two electron-donating groups (an amino group and a methyl group), it is expected to readily form its corresponding boroxine, tris(4-amino-6-methylpyridin-3-yl)boroxine, particularly under anhydrous conditions or upon heating. clockss.org Boroxines can serve as effective substitutes for boronic acids in synthetic applications such as the Suzuki-Miyaura coupling reaction. clockss.org
Chemical Modifications of the Pyridine and Amino Functionalities
The pyridine ring and its substituents offer additional sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.
The nitrogen atom in the pyridine ring is a site of Lewis basicity and can undergo reactions such as N-oxidation. While specific studies on the N-oxidation of this compound are not prevalent, the N-oxidation of pyridine rings is a common transformation. researchgate.net The resulting pyridine-N-oxides exhibit altered electronic properties and reactivity. For example, pyridine-N-oxides can be reduced back to the parent pyridine using diboron (B99234) reagents, such as bis(pinacolato)diboron. researchgate.net This reactivity suggests that if the pyridine nitrogen of this compound were oxidized, it could potentially be reversed. Furthermore, pyridine N-oxides themselves can serve as catalysts or be used in the synthesis of substituted aminopyridines. nih.govnih.govpurdue.edu
The exocyclic amino group at the 4-position of the pyridine ring can be selectively transformed while the other functional groups remain intact. A common and synthetically useful transformation is acylation. A patented procedure demonstrates the selective acylation of various halo-aminopyridines with acetic anhydride in dichloromethane (B109758) to form the corresponding acetamides. google.com This reaction proceeds chemoselectively at the amino group and is a key step in a multi-step synthesis of acetamidopyridine boronic acid pinacol esters. google.com This precedent strongly suggests that the amino group of this compound can be selectively acylated with various acylating agents to produce a range of amide derivatives. Such transformations are common for aminopyridines. researchgate.net
The methyl group at the 6-position of the pyridine ring can also be chemically modified. A particularly significant transformation is its oxidation to a carboxylic acid. Research on the closely related compound, (6-methylpyridin-3-yl)boronic acid, has demonstrated that the methyl group can be efficiently oxidized to a carboxylic acid using potassium permanganate (B83412) in a microwave reactor. researchgate.net This transformation yields 3-(boronophenyl)-6-pyridinecarboxylic acid. researchgate.net This reaction provides a strong precedent for the feasibility of oxidizing the methyl group of this compound to afford 3-borono-4-aminopyridine-6-carboxylic acid. The oxidation of substituted toluenes to their corresponding carboxylic acids is a well-established transformation, with the nature of the other ring substituents influencing the reaction rate. nih.gov
| Functional Group | Reaction Type | Typical Reagents | Product Type | Reference Example |
|---|---|---|---|---|
| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | General transformation for pyridines. researchgate.net |
| Amino Group | Acylation | Acetic anhydride, Acyl chlorides | Amide | Acylation of halo-aminopyridines. google.com |
| Methyl Group | Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | Oxidation of (6-methylpyridin-3-yl)boronic acid. researchgate.net |
Lewis Acid-Base Interactions and Complexation Studies of Boronic Acid Derivatives
The unique chemical structure of this compound, featuring both a Lewis acidic boronic acid group and Lewis basic amino and pyridyl nitrogen atoms, suggests a rich and complex chemistry of acid-base interactions and complex formation. While specific experimental studies on the complexation of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of boronic acid chemistry and the behavior of related pyridylboronic acids.
Boronic acids, with the general formula R-B(OH)₂, are recognized as mild Lewis acids. bldpharm.com The boron atom, being electron-deficient with an empty p-orbital, can accept a pair of electrons from a Lewis base to form a tetrahedral boronate species. nih.govnih.gov This interaction is fundamental to the diverse applications of boronic acids in chemical sensing, catalysis, and materials science. nih.govnih.gov
The molecule possesses two potential Lewis basic centers: the exocyclic amino group and the endocyclic pyridyl nitrogen atom. This dual basicity allows for the possibility of both intermolecular and intramolecular Lewis acid-base interactions.
Potential Lewis Acid and Base Sites in this compound
| Site | Functional Group | Role | Description |
| Boron Atom | Boronic Acid | Lewis Acid | The electron-deficient boron atom can accept a lone pair of electrons. |
| Amino Nitrogen | Amino Group | Lewis Base | The nitrogen atom has a lone pair of electrons available for donation. |
| Pyridyl Nitrogen | Pyridine Ring | Lewis Base | The nitrogen atom in the pyridine ring possesses a lone pair of electrons. |
This table is generated based on general chemical principles, as specific experimental data for this compound is not available.
Intermolecularly, the boronic acid group can form complexes with a variety of external Lewis bases. These include diols, amino acids, and other molecules with appropriately positioned electron-donating groups. researchgate.net The formation of these complexes is often reversible and pH-dependent.
Intramolecularly, it is conceivable that the amino group or the pyridyl nitrogen could interact with the boronic acid group of the same molecule, leading to the formation of a cyclic boronate structure. Such intramolecular coordination is known to occur in other substituted arylboronic acids and can significantly influence their reactivity and physical properties. However, without specific spectroscopic or crystallographic data for this compound, the presence and stability of such intramolecular complexes remain speculative.
Furthermore, the presence of both Lewis acidic and basic centers within the same molecule suggests that this compound could potentially self-assemble into dimers, oligomers, or polymeric structures through intermolecular Lewis acid-base interactions. For instance, the pyridyl nitrogen of one molecule could coordinate to the boron atom of a neighboring molecule. Detailed structural analysis, such as X-ray crystallography, would be required to confirm or refute such possibilities. researchgate.netredalyc.org
In the context of complexation with metal ions, the pyridyl nitrogen and the amino group can act as coordination sites, making the compound a potential ligand for the formation of metal complexes. The boronic acid group could remain as a spectator or participate in further interactions within the resulting metal complex.
Strategic Applications in Advanced Organic Synthesis
Modular Synthesis of Pyridine-Containing Biaryls and Heterobiaryls
The primary application of (4-Amino-6-methylpyridin-3-yl)boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. bldpharm.comnih.gov This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. bldpharm.com In this context, this compound serves as the organoboron partner, providing the 4-amino-6-methylpyridin-3-yl moiety to the final product.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of catalysts and coupling partners. nih.govnih.gov The general mechanism involves three key steps: oxidative addition of the organohalide to a palladium(0) catalyst, transmetalation of the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
This modular approach allows for the straightforward synthesis of a vast range of pyridine-containing biaryls and heterobiaryls by simply changing the organohalide coupling partner. The reaction is compatible with various halides (I, Br, Cl) and pseudohalides (like triflates), providing immense flexibility. bldpharm.com For instance, coupling this compound with different aryl or heteroaryl halides leads to the corresponding biaryl or heterobiaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. figshare.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| This compound | Coupling Partner (Ar-X) | Catalyst/Base | Resulting Biaryl/Heterobiaryl Product |
| Bromobenzene | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-4-amino-6-methylpyridine | |
| 2-Iodothiophene | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-(Thiophen-2-yl)-4-amino-6-methylpyridine | |
| 4-Chlorobenzonitrile | Buchwald-type Palladacycle / K₃PO₄ | 4-(4-Amino-6-methylpyridin-3-yl)benzonitrile | |
| 5-Bromopyrimidine | Pd(OAc)₂ / PCy₃ / Na₂CO₃ | 5-(4-Amino-6-methylpyridin-3-yl)pyrimidine |
Utility as a Key Intermediate in the Construction of Complex Organic Molecules
The pyridine-containing biaryls and heterobiaryls synthesized via the Suzuki-Miyaura coupling are often not the final targets but serve as crucial intermediates for the construction of more elaborate molecular frameworks. The inherent functionalities of the this compound building block—specifically the nucleophilic amino group and the pyridine (B92270) ring nitrogen—provide multiple reaction sites for subsequent chemical transformations.
Following the initial C-C bond formation, these intermediates can undergo a variety of reactions to build complexity:
N-Functionalization: The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups or build larger structures, such as amides or sulfonamides.
Ring Formation: The amino group, in conjunction with a suitably positioned functional group on the newly introduced aryl or heteroaryl ring, can participate in cyclization reactions to form fused heterocyclic systems. These fused systems are common in medicinal chemistry. researchgate.net
Modification of the Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the molecule or enable further reactions at other positions of the ring.
This step-wise approach, beginning with a Suzuki coupling, allows chemists to systematically assemble complex molecules with precise control over the final structure. This strategy is frequently employed in the synthesis of biologically active compounds and novel organic materials. nih.govorganic-chemistry.org
Design and Synthesis of Diversified Molecular Architectures
The modularity of the Suzuki-Miyaura coupling makes this compound an ideal scaffold for generating libraries of structurally diverse compounds. In fields like drug discovery and materials science, the ability to rapidly synthesize a wide range of analogues is critical for optimizing properties such as biological activity or photophysical characteristics.
By using this compound as a common starting point, researchers can systematically vary the other coupling partner to explore a vast chemical space. This "divergent synthesis" approach is highly efficient. A single, well-characterized building block can be combined with a large and readily available pool of aryl and heteroaryl halides, each introducing unique steric and electronic features into the final molecule. This strategy facilitates the establishment of structure-activity relationships (SAR) and the discovery of compounds with desired functionalities. The development of high-throughput synthesis methods further leverages this modularity, enabling the parallel synthesis of hundreds of distinct compounds for screening.
Table 2: Examples of Diversified Architectures from a Common Precursor
| Common Precursor | Variable Reagent (Ar-X) | Resulting Molecular Architecture | Potential Application Area |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pyridine-phenyl scaffold with a strong electron-withdrawing group | Medicinal Chemistry |
| This compound | 2-Bromoquinoline | Pyridine-quinoline heterobiaryl system | Materials Science (e.g., ligands) |
| This compound | 3-Bromopyridine | Bipyridine derivative | Catalysis, Coordination Chemistry |
| This compound | 9-Bromoanthracene | Pyridine-polycyclic aromatic hydrocarbon conjugate | Organic Electronics |
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Methodologies for Pyridinylboronic Acids
Traditional methods for synthesizing pyridinylboronic acids often rely on halogen-metal exchange, which can be expensive and generate significant waste. arkat-usa.org The development of more sustainable and atom-economical alternatives is a key area of future research.
Iridium-Catalyzed C-H Borylation: This method offers a highly atom-economical approach to creating (hetero)arylboronic esters directly from C-H bonds, bypassing the need for pre-functionalized halide precursors. nih.govrsc.org While catalyst inhibition by the pyridine (B92270) nitrogen can be a challenge, strategies like introducing specific substituents on the pyridine ring can overcome this limitation. rsc.orgnih.gov Research is focused on developing catalysts that are more tolerant of Lewis basic functional groups, such as the amino group in (4-Amino-6-methylpyridin-3-yl)boronic acid. digitellinc.comacs.org The use of solvent-free, neat reaction conditions further enhances the green credentials of this methodology. nih.gov
Decarboxylative Borylation: The conversion of abundant and structurally diverse carboxylic acids into high-value boronic acids represents a powerful and sustainable synthetic strategy. nih.gov Nickel-catalyzed decarboxylative cross-coupling reactions can transform carboxylic acids into their corresponding boronate esters using an inexpensive boron source. nih.govnih.govillinois.edu This approach avoids harsh reagents and provides practical access to complex boronic acids that were previously difficult to prepare. nih.gov Future work could adapt this methodology for pyridinecarboxylic acids to access compounds like this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. rsc.org This technology can be applied to the synthesis of boronic acids from neutral precursors like carboxylic acids or through the activation of boronic acids themselves for further reactions. rsc.orgchemrxiv.org The use of organic photocatalysts instead of expensive iridium-based ones is a growing trend, further improving the sustainability of these processes. rsc.org
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, precise temperature control, and improved reaction efficiency. nih.govyoutube.com This technology is particularly well-suited for handling hazardous intermediates and exothermic reactions. nih.gov Simple flow setups have been developed for the rapid, multigram-scale synthesis of boronic acids, achieving high throughput and purity with minimal reaction times. organic-chemistry.org Implementing flow processes for the synthesis of this compound could streamline its production for industrial applications. organic-chemistry.orgbioduro.com
Table 1: Comparison of Emerging Sustainable Synthetic Methodologies for Pyridinylboronic Acids
| Methodology | Key Advantages | Potential Challenges for this compound | Relevant Catalysts/Reagents |
|---|---|---|---|
| C-H Borylation | High atom economy, avoids pre-functionalization, can be solvent-free. nih.govrsc.org | Catalyst inhibition by pyridine nitrogen, regioselectivity control. rsc.orgthieme-connect.de | Iridium complexes (e.g., with 3,4,7,8-Tetramethyl-1,10-phenanthroline). nih.gov |
| Decarboxylative Borylation | Uses abundant carboxylic acid precursors, broad scope, inexpensive catalysts. nih.govnih.gov | Availability of corresponding pyridinecarboxylic acid precursor. | Nickel catalysts, Copper catalysts. nih.govacs.org |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. rsc.orgnih.gov | Substrate compatibility, optimization of photocatalyst and light source. | Iridium or organic photoredox catalysts (e.g., Acridium-based dyes). rsc.orgchemrxiv.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control, high throughput. nih.govorganic-chemistry.org | Initial setup cost, potential for clogging with solid byproducts. | Organolithium reagents, trialkyl borates in a continuous flow reactor. organic-chemistry.org |
Expanding the Synthetic Utility of this compound in Novel Bond Formations
While the Suzuki-Miyaura cross-coupling reaction is the most common application for boronic acids, emerging research is unlocking new reaction pathways and expanding their synthetic utility. nih.gov
Photoredox-Mediated Radical Reactions: A significant advancement is the use of dual catalytic systems, combining a photoredox catalyst with a Lewis base, to generate carbon-centered radicals directly from neutral boronic acids. nih.gov This allows boronic acids like this compound to participate in radical addition reactions with electron-deficient olefins, forming C-C bonds in a redox-neutral fashion under mild conditions. nih.gov This method opens up avenues for constructing complex molecules that are not easily accessible through traditional two-electron processes. nih.gov
Dynamic Click Chemistry: Boronic acids are finding applications in "click chemistry," a class of reactions known for their simplicity and versatility. rsc.org The reversible reaction between boronic acids and compounds containing cis-diols or other suitable nucleophiles is being explored for applications in chemical biology and materials science. rsc.org The this compound moiety could be used as a dynamic covalent handle to create stimuli-responsive materials or biological probes.
Boronic Acid Catalysis (BAC): Beyond their role as reagents, boronic acids can themselves act as catalysts. rsc.orgresearchgate.net They can activate hydroxyl groups in molecules like carboxylic acids and alcohols, facilitating reactions such as amide bond formation and Friedel-Crafts-type alkylations under mild, atom-economical conditions. rsc.orgnih.gov The unique electronic properties of the this compound could be harnessed to develop novel catalytic systems for specific organic transformations.
Exploitation of Advanced Catalysis for Enhanced Selectivity and Efficiency in Transformations
The performance of reactions involving pyridinylboronic acids is critically dependent on the catalyst employed. Future research is focused on developing more advanced catalytic systems to overcome existing limitations in selectivity and efficiency.
Regioselective C-H Borylation Catalysis: A major challenge in the synthesis of substituted pyridinylboronic acids is controlling the position of borylation. Advanced iridium catalysts are being designed to achieve high regioselectivity. thieme-connect.de For instance, cooperative catalysis using an iridium catalyst and an aluminum-based Lewis acid has been shown to direct borylation to the para-position of the pyridine ring. thieme-connect.de Similarly, novel Ir-LA (Lewis Acid) bifunctional catalysts can promote meta-selective borylation. thieme-connect.de Applying these selective catalysts could provide more efficient routes to specific isomers of functionalized pyridinylboronic acids.
Enhanced Cross-Coupling Catalysis: While the Suzuki-Miyaura reaction is well-established, there is still a need for catalysts that can efficiently couple challenging substrates, such as those that are sterically hindered or electronically deactivated. Research into palladium catalysts with advanced N- or P-chelating ligands continues to yield more robust and active systems for cross-coupling reactions. nih.govresearchgate.net
Synergistic Catalysis: Combining different catalytic modes is a powerful strategy for enabling new transformations. For example, the synergy between boronic acid catalysis and photoredox catalysis has been used for the selective alkylation of unprotected saccharides. nih.govacs.org This principle could be extended to the functionalization of other complex molecules using this compound, where the boronic acid moiety directs a photoredox-mediated reaction to a specific site.
Table 2: Advanced Catalytic Systems for Pyridinylboronic Acid Transformations
| Catalytic System | Transformation | Key Advantage | Example Catalyst/System |
|---|---|---|---|
| Iridium/Lewis Acid Cooperative Catalysis | para-Selective C-H Borylation | Overcomes catalyst poisoning and directs regioselectivity. thieme-connect.de | Ir-catalyst with an Al-based Lewis acid. thieme-connect.de |
| Dual Photoredox/Lewis Base Catalysis | Radical C-C Bond Formation | Generates radicals from neutral boronic acids under mild conditions. nih.gov | Ir-photocatalyst with DMAP or quinuclidin-3-ol. rsc.orgnih.gov |
| Palladium with Chelating Ligands | Suzuki-Miyaura Cross-Coupling | High efficiency and turnover for coupling with challenging substrates. nih.gov | Pd(PPh₃)₄, Pd complexes with diimine or diphosphine ligands. nih.govmdpi.com |
| Synergistic Boronic Acid/Photoredox Catalysis | Site-Selective C-H Functionalization | Boronic acid acts as a directing group for a photoredox-catalyzed reaction. nih.govacs.org | MeB(OH)₂ with a photoredox catalyst. nih.govacs.org |
Integrated Computational-Experimental Approaches for Rational Design in Pyridinylboronic Acid Chemistry
The integration of computational modeling with experimental work is accelerating the pace of discovery in chemical synthesis. nih.gov This hybrid approach allows for the rational design of catalysts and reaction conditions, reducing the trial-and-error nature of traditional research. mdpi.com
Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov DFT studies have been used to understand the intricate steps of the Suzuki-Miyaura cross-coupling, including oxidative addition, transmetalation, and reductive elimination, and to evaluate the performance of different catalyst ligands. nih.govmdpi.com Applying DFT to reactions involving this compound can help predict its reactivity and guide the selection of optimal catalysts and conditions.
Catalyst Design and Optimization: Computational approaches can predict the properties of potential catalysts before they are synthesized in the lab. mdpi.com Structure-guided design and machine learning models can be used to screen virtual libraries of ligands or catalysts, identifying candidates with enhanced stability, activity, or selectivity for transformations of pyridinylboronic acids.
Reaction Optimization with Machine Learning: Machine learning algorithms, such as Bayesian optimization, can be used to efficiently explore complex reaction spaces and identify optimal conditions with a minimal number of experiments. nih.gov This "human-in-the-loop" approach, where the algorithm suggests experiments and learns from the results, has been successfully applied to optimize reactions in continuous flow systems and could be used to rapidly refine processes for the synthesis and application of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Amino-6-methylpyridin-3-yl)boronic acid, and how does reaction optimization impact yield?
- Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridine derivatives. Key parameters include temperature control (to avoid boroxine formation), inert atmosphere (to prevent oxidation), and stoichiometric ratios of boronic acid precursors . Yield optimization often requires adjusting catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
Q. How is this compound characterized, and what analytical challenges arise due to its boronic acid moiety?
- Answer : Common techniques include (to confirm boronic acid structure, ~30 ppm for trigonal boron), LC-MS/MS (for purity and impurity profiling), and MALDI-MS (with derivatization to prevent boroxine interference) . Challenges include hydrolytic instability of boronic acids, requiring rapid analysis or derivatization (e.g., pinacol ester formation) .
Q. What are the primary reaction pathways for this compound in organic synthesis?
- Answer : It participates in Suzuki-Miyaura cross-coupling (C–C bond formation), oxidation to boronic esters, and diol-binding reactions (e.g., with sugars for sensor applications). Reaction selectivity is influenced by substituents on the pyridine ring, such as the amino group’s electronic effects .
Advanced Research Questions
Q. How do conflicting data on boronic acid-diol binding kinetics affect sensor design for glucose detection?
- Answer : While thermodynamic binding constants (e.g., ) are well-studied, kinetic studies reveal variations in / rates depending on pH and substituents. For example, binding with D-fructose occurs within seconds, but slower rates for D-glucose necessitate pH adjustments (near physiological pH 7.4) to optimize sensor response times . Contradictions in literature may arise from differing experimental conditions (e.g., buffer composition) .
Q. What strategies mitigate boroxine formation during mass spectrometric analysis of peptide-boronic acid conjugates?
- Answer : Derivatization with diols (e.g., pinacol) or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix prevents dehydration/trimerization. This preserves molecular ion integrity for accurate sequencing, critical for libraries with multiple boronic acid moieties .
Q. How can computational methods guide the rational design of boronic acid-based therapeutics targeting cancer cells?
- Answer : Density functional theory (DFT) predicts boronic acid interactions with proteasomes or glycoproteins, while molecular docking identifies optimal substituents (e.g., amino groups for hydrogen bonding). Experimental validation via cytotoxicity assays on glioblastoma cells (IC₅₀ values) confirms computational predictions .
Q. What experimental design principles apply to optimizing Suzuki-Miyaura reactions using this compound in high-throughput workflows?
- Answer : Mixed-variable experimental design (e.g., surrogate-based optimization) efficiently screens combinations of aryl halides, ligands (e.g., XPhos), and solvents (e.g., THF). Response surface methodology identifies optimal conditions for coupling efficiency while minimizing side reactions .
Methodological Considerations
Q. How are boronic acid impurities quantified in pharmaceutical intermediates, and what regulatory thresholds apply?
- Answer : LC-MS/MS in MRM mode achieves sub-ppm detection limits for genotoxic impurities (e.g., carboxy phenyl boronic acid). ICH guidelines mandate limits <1 ppm, requiring rigorous method validation (accuracy, precision, LOD/LOQ) .
Q. What role does the amino group play in modulating the compound’s reactivity and biological activity?
- Answer : The amino group enhances water solubility and stabilizes boronic acid-diol complexes via hydrogen bonding. In anticancer studies, it improves cellular uptake and binding to proteasomes, as seen in reduced IC₅₀ values compared to non-amino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
